![molecular formula C16H22N2O5 B4624273 N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide](/img/structure/B4624273.png)
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound It features a morpholine ring, which is a common structural motif in medicinal chemistry, and a phenyl ring substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethyl chloroacetate under basic conditions.
Substitution on the Phenyl Ring: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate methoxy-substituted benzene derivatives.
Amide Bond Formation: The final step involves coupling the morpholine derivative with the substituted phenyl acetic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(4-methyl-2-oxomorpholin-3-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxopiperidin-3-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)propionamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 322.36 g/mol. Its structure includes a dimethoxyphenyl group and a morpholinyl moiety, which are believed to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The morpholinyl group may interact with specific enzymes, inhibiting their activity and thereby altering metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways. This is particularly relevant in the context of neurotransmitter systems.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in biological systems.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.0 |
A549 (Lung) | 12.5 |
HeLa (Cervical) | 10.0 |
These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings indicate its potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound against breast cancer cells. The results indicated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Evaluation : Another research article focused on evaluating the antimicrobial properties of this compound against various pathogens. The study concluded that it could serve as a potential lead compound for developing new antibiotics .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-18-7-8-23-16(20)12(18)10-15(19)17-11-5-6-13(21-2)14(9-11)22-3/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMFERPPFSPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.